molecular formula C23H19BrN8O4 B11540330 2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11540330
M. Wt: 551.4 g/mol
InChI Key: OZLJELJBXORSPA-DHRITJCHSA-N
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Description

2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a triazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-methoxyphenol and 4-nitroaniline.

    Formation of Hydrazone: The first step involves the formation of a hydrazone intermediate by reacting 2-bromo-6-methoxyphenol with hydrazine hydrate under acidic conditions.

    Triazine Ring Formation: The hydrazone intermediate is then reacted with cyanuric chloride to form the triazine ring. This step requires careful control of temperature and pH to ensure the correct formation of the triazine ring.

    Final Coupling: The final step involves coupling the triazine intermediate with 4-nitroaniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various coupling reactions.

    Substitution: The bromine atom in the compound can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the triazine ring is particularly interesting for its potential interactions with biological macromolecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific desired characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenol
  • 2-bromo-6-methoxyphenol
  • 4-nitrophenylhydrazine

Uniqueness

Compared to similar compounds, 2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol stands out due to its complex structure, which includes both a triazine ring and multiple functional groups

Properties

Molecular Formula

C23H19BrN8O4

Molecular Weight

551.4 g/mol

IUPAC Name

4-[(E)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-bromo-6-methoxyphenol

InChI

InChI=1S/C23H19BrN8O4/c1-36-19-12-14(11-18(24)20(19)33)13-25-31-23-29-21(26-15-5-3-2-4-6-15)28-22(30-23)27-16-7-9-17(10-8-16)32(34)35/h2-13,33H,1H3,(H3,26,27,28,29,30,31)/b25-13+

InChI Key

OZLJELJBXORSPA-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4)Br)O

Origin of Product

United States

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